Perfluorohexyloctane

Description

This compound is a semifluorinated alkane that contains six perfluorinated carbon atoms and eight hydrogenated carbon atoms. It is an inert, slightly amphiphilic compound. Because it is a completely non-aqueous liquid, microbial growth is not possible; therefore, its drug products do not need to be combined with any preservative. this compound has been used in the field of ophthalmology as a vitreous substitute. It was approved by the FDA on May 18, 2023 for the treatment of dry eye disease.

This compound is a Semifluorinated Alkane.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and is indicated for dry eye syndrome and has 1 investigational indication.

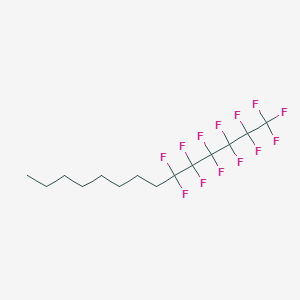

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYIIOKOQSICTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F(CF2)6(CH2)8H, C14H17F13 | |

| Record name | Tetradecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440585 | |

| Record name | 1-(Perfluorohexyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133331-77-8 | |

| Record name | Perfluorohexyloctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133331-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorohexyloctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133331778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Perfluorohexyl)octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Perfluorohexyl)octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluorohexyloctane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VYX4ELWQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Perfluorohexyloctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorohexyloctane, a semifluorinated alkane, has garnered significant attention for its unique physicochemical properties and applications in the pharmaceutical field, notably as a novel treatment for dry eye disease. Its synthesis and purification are critical processes that determine the final product's quality and suitability for clinical use. This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for producing high-purity this compound (F6H8). Detailed experimental protocols for a visible light-catalyzed synthesis and a two-step radical addition-reduction pathway are presented. Furthermore, this guide outlines the purification of the final product via fractional vacuum distillation, including key operational parameters and expected purity levels. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Introduction

This compound (CAS No. 133331-77-8), chemically known as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradecane, is a segmented fluorocarbon-hydrocarbon compound with the molecular formula C14H17F13. Its unique properties, such as chemical inertness, low surface tension, and high gas solubility, make it an ideal candidate for various biomedical applications. This guide focuses on the chemical synthesis and subsequent purification of this compound, providing detailed methodologies for laboratory and potential scale-up production.

Synthesis of this compound

Two primary synthetic strategies have been effectively employed for the production of this compound: a visible light-induced photocatalytic reaction and a classical two-step approach involving radical addition followed by a reduction step.

Method 1: Visible Light-Catalyzed Synthesis

This modern approach utilizes a photocatalyst to facilitate the hydroalkylation of an olefin under visible light, offering a milder and more controlled reaction environment.

Experimental Protocol:

A detailed experimental protocol for the visible light-catalyzed synthesis of this compound is provided below.

-

Reaction Setup: A 1000 mL three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser. The flask is positioned to be irradiated by a blue light source.

-

Reagents:

-

Perfluorohexyl iodide (200 g)

-

1-Octene (251.6 g, 5.0 eq)

-

Tetrahydrofuran (400 mL)

-

Triphenylsilanethiol (10 g, catalytic amount)

-

Triethylamine (91.2 g)

-

2,4,5,6-tetrakis(9H-carbazol-9-yl)isophthalonitrile (10 g)

-

-

Procedure:

-

To the three-necked flask, add perfluorohexyl iodide, 1-octene, tetrahydrofuran, and triphenylsilanethiol.

-

Commence stirring and begin dropwise addition of triethylamine from the dropping funnel.

-

After the complete addition of triethylamine, add the photocatalyst, 2,4,5,6-tetrakis(9H-carbazol-9-yl)isophthalonitrile.

-

Irradiate the reaction mixture with a blue light source for 12-13 hours.

-

Monitor the reaction progress using Gas Chromatography (GC) until the concentration of perfluorohexyl iodide is less than 5%.

-

Upon completion, the crude product is purified by reduced pressure distillation to yield the final product.

-

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material 1 | Perfluorohexyl iodide (200 g) | |

| Starting Material 2 | 1-Octene (251.6 g) | |

| Solvent | Tetrahydrofuran (400 mL) | |

| Reaction Time | 12-13 hours | |

| Product Yield | 120.2 g (62.6%) |

Method 2: Radical Addition and Reduction

This conventional two-step method first involves the radical addition of perfluorohexyl iodide to 1-octene, followed by the reduction of the resulting iodinated intermediate.

Experimental Protocol:

Step 1: Radical Addition of Perfluorohexyl Iodide to 1-Octene

-

Reaction Setup: A round bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents:

-

Perfluorohexyl iodide (100 g)

-

1-Octene (30.2 g)

-

Dimethylformamide and Water (1:1 mixture, 400 mL)

-

Sodium dithionite (30.5 g)

-

-

Procedure:

-

In the round bottom flask, sequentially add perfluorohexyl iodide, the dimethylformamide/water mixture, 1-octene, and sodium dithionite at a temperature below 25°C.

-

Heat the reaction mixture to 55-65°C and maintain stirring for 6-8 hours.

-

After the reaction is complete, cool the mixture to 25-35°C and add 300 mL of water. Stir for 15-20 minutes.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with a sodium chloride solution (30 g in 300 mL of water) to obtain crude 1-iodo-2-(perfluorohexyl)octane.

-

Step 2: Reduction of 1-iodo-2-(perfluorohexyl)octane

-

Reaction Setup: A reaction vessel suitable for controlled temperature addition.

-

Reagents:

-

Crude 1-iodo-2-(perfluorohexyl)octane (from Step 1)

-

Suitable metal catalyst and reducing agent (e.g., Zinc dust and a proton source)

-

n-Heptane (700 mL)

-

Chilled water (1.2 L)

-

-

Procedure:

-

The crude 1-iodo-2-(perfluorohexyl)octane is reacted with a suitable metal catalyst and reducing agent in an appropriate solvent.

-

After the reduction is complete, cool the reaction mass to 10-15°C.

-

Add 1.2 L of chilled water while maintaining the temperature below 25°C and stir for 1 hour.

-

Add 500 mL of n-Heptane and stir.

-

Filter the reaction mixture through a hy-flo bed and wash the bed with an additional 200 mL of n-Heptane.

-

Separate the organic layer and distill off the solvent under vacuum at a temperature below 70°C to obtain the crude this compound.

-

Quantitative Data:

| Parameter | Value | Reference |

| Step 1: Radical Addition | ||

| Starting Material 1 | Perfluorohexyl iodide (100 g) | [1] |

| Starting Material 2 | 1-Octene (30.2 g) | [1] |

| Initiator | Sodium dithionite (30.5 g) | [1] |

| Reaction Temperature | 55-65°C | [1] |

| Reaction Time | 6-8 hours | [1] |

| Step 2: Reduction | ||

| Intermediate | 1-iodo-2-(perfluorohexyl)octane | |

| Overall Yield | 88% |

Purification of this compound

High purity is paramount for the use of this compound in pharmaceutical applications. The primary method for achieving this is fractional vacuum distillation.

Fractional Vacuum Distillation

This technique is employed to separate this compound from any remaining starting materials, by-products, or isomers. A spinning band distillation column is particularly effective for this purpose.

Experimental Protocol:

-

Apparatus: A spinning band distillation unit equipped with a vacuum pump, a temperature controller for the heating mantle, and a collection flask.

-

Procedure:

-

Charge the crude this compound into the distillation flask.

-

Apply a high vacuum to the system.

-

Heat the distillation flask to 180-190°C.

-

Set the spinning band to rotate, and allow the system to equilibrate for approximately 120 minutes.

-

Maintain a reflux ratio of 100:1.

-

Collect the fractions that distill at a vapor temperature of 120-140°C under high vacuum.

-

Combine the pure fractions and allow them to cool to room temperature.

-

Quantitative Data:

| Parameter | Value | Reference |

| Distillation Temperature (Pot) | 180-190°C | |

| Vapor Temperature | 120-140°C | |

| Reflux Ratio | 100:1 | |

| Equilibration Time | 120 minutes | |

| Final Purity | ≥ 99.5% | |

| 2-Perfluorohexyloctane Content | ≤ 0.5% | |

| Individual Impurity Content | ≤ 0.1% |

Freeze Crystallization

An alternative or supplementary purification method involves freeze crystallization.

Experimental Protocol:

-

Procedure:

-

Dissolve the crude this compound in a suitable solvent (e.g., acetone) at ambient temperature.

-

Gradually cool the solution to between -5°C and -75°C.

-

Maintain this temperature for approximately 45 minutes to allow for the crystallization of impurities.

-

Filter the cold mixture to separate the purified, liquid this compound from the solid impurities.

-

Remove the solvent from the filtrate by vacuum distillation at a temperature below 65°C.

-

This process can be repeated to achieve the desired purity.

-

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound via the radical addition and reduction route.

Conclusion

The synthesis and purification of this compound can be successfully achieved through multiple robust chemical pathways. The visible light-catalyzed method offers a modern, efficient, and milder reaction condition, while the radical addition-reduction pathway provides a high-yield, two-step alternative. The final purity of the product is critical for its intended pharmaceutical applications, and fractional vacuum distillation has been demonstrated as an effective method to achieve a purity of ≥ 99.5%. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the production and characterization of this compound.

References

Perfluorohexyloctane: A Deep Dive into its Mechanism of Action in Ocular Biology

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Perfluorohexyloctane (PFHO) is a novel, first-in-class therapeutic agent approved for the treatment of dry eye disease (DDE), particularly in cases associated with Meibomian Gland Dysfunction (MGD). Its unique physicochemical properties as a semifluorinated alkane allow it to directly address the primary driver of evaporative dry eye: excessive tear evaporation. This technical guide provides an in-depth exploration of the core mechanism of action of PFHO in biological systems, with a focus on its interaction with the tear film and ocular surface. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its functional pathways and experimental workflows to support further research and development in this area.

Core Mechanism of Action: A Biophysical Approach

The primary mechanism of action of this compound is biophysical, rather than pharmacological. It functions as a surrogate for the deficient lipid layer of the tear film, effectively reducing the rate of tear evaporation.[1][2][3] This action is attributed to its unique molecular structure and resulting physicochemical properties.

PFHO is a semifluorinated alkane, possessing both a perfluorinated hexyl chain and a hydrogenated octyl chain.[1][4] This amphiphilic nature, though slight, allows it to form a stable monolayer at the air-liquid interface of the tear film. Key properties contributing to its mechanism of action include:

-

Low Surface Tension: PFHO exhibits very low surface and interface tensions, enabling it to spread rapidly and uniformly across the ocular surface upon instillation.

-

Formation of a Protective Monolayer: At the tear film-air interface, PFHO forms a durable protective layer that acts as a barrier to the evaporation of the underlying aqueous layer.

-

Inert and Preservative-Free: As a non-aqueous liquid, PFHO does not support microbial growth, eliminating the need for preservatives. It is also physically, chemically, and physiologically inert.

This anti-evaporative action helps to restore tear film homeostasis, reduce tear hyperosmolarity, and alleviate the signs and symptoms of dry eye disease.

Signaling Pathway and Molecular Interaction

The interaction of PFHO with the tear film is primarily a physical phenomenon. It does not engage in classical signaling pathways in the way a traditional pharmaceutical agent would. Instead, its "action pathway" can be visualized as a series of physical steps leading to a physiological outcome.

Figure 1: Physical action pathway of this compound on the tear film.

Quantitative Data Summary

The efficacy of this compound in reducing tear evaporation and improving clinical signs and symptoms of dry eye disease has been quantified in both in vitro and clinical studies.

Table 1: In Vitro Evaporation Rate Reduction

| Parameter | Condition | Result |

| Evaporation Rate of Saline | 25°C | A 100 µL layer of PFHO inhibited saline evaporation by approximately 80-82%. |

| 35°C | A 100 µL layer of PFHO inhibited saline evaporation by approximately 88%. | |

| 35°C | A single 11 µL drop of PFHO inhibited saline evaporation by 28%. | |

| Comparison with Meibum | 35°C | A single drop of PFHO was approximately 4 times more effective at reducing saline evaporation than a ~125-nm layer of meibum lipids. |

Table 2: Clinical Efficacy Data from Phase 3 Trials (GOBI & MOJAVE)

| Endpoint | Treatment Group | Change from Baseline at Week 8 |

| Total Corneal Fluorescein Staining (tCFS) Score | This compound | -2.2 (Least-Squares Mean) |

| Saline Control | -1.1 (Least-Squares Mean) | |

| Eye Dryness Visual Analog Scale (VAS) Score | This compound | -28.4 (Least-Squares Mean) |

| Saline Control | -19.4 (Least-Squares Mean) | |

| tCFS Responders (≥3-step improvement) | This compound | 45.7% |

| Saline Control | 29.0% |

Detailed Experimental Protocols

In Vitro Gravimetric Assay for Evaporation Rate

This protocol is based on methodologies described in published in vitro studies.

Objective: To quantify the rate of evaporation of a saline solution with and without a layer of this compound.

Materials:

-

Phosphate-buffered saline (PBS)

-

This compound (PFHO)

-

Analytical balance (readable to five decimal places)

-

Environmental chamber or incubator capable of maintaining a constant temperature (25°C or 35°C)

-

Container with a surface area similar to the human ocular surface.

Procedure:

-

Pre-condition all materials to the desired experimental temperature (25°C or 35°C).

-

Add a defined volume of PBS (e.g., 1 mL) to the container.

-

For the experimental group, carefully layer a specific volume of PFHO (e.g., 11 µL or 100 µL) onto the surface of the PBS. The control group consists of PBS alone.

-

Place the container on the analytical balance within the temperature-controlled environment.

-

Record the total weight of the sample at regular intervals (e.g., every 10 minutes) over a defined period (e.g., 100 minutes).

-

The evaporation rate is calculated from the slope of the best-fit line obtained by a least-squares linear regression analysis of the weight loss over time.

Figure 2: Workflow for the in vitro gravimetric evaporation assay.

Clinical Trial Protocol for Corneal Fluorescein Staining

This protocol is a generalized representation based on the methodologies of the GOBI and MOJAVE Phase 3 clinical trials.

Objective: To assess the change in corneal surface damage in patients with dry eye disease following treatment with this compound.

Materials:

-

Fluorescein sodium ophthalmic strips

-

Preservative-free saline

-

Slit lamp with a cobalt blue filter

-

National Eye Institute (NEI) grading scale for corneal staining.

Procedure:

-

Moisten a fluorescein strip with a drop of preservative-free saline.

-

Gently touch the moistened strip to the inferior palpebral conjunctiva.

-

Instruct the patient to blink several times to distribute the fluorescein dye across the ocular surface.

-

After a short waiting period (e.g., 1-3 minutes), examine the cornea using a slit lamp with a cobalt blue filter.

-

Grade the corneal staining in five distinct regions (central, superior, inferior, nasal, and temporal) using the NEI scale (0-3 for each region, where 0 = no staining and 3 = severe staining).

-

The total corneal fluorescein staining (tCFS) score is the sum of the scores from the five regions (ranging from 0 to 15).

-

This procedure is performed at baseline and at specified follow-up visits (e.g., week 2, 4, and 8) to assess the change from baseline.

Figure 3: Clinical trial workflow for assessing corneal fluorescein staining.

Interaction with Meibomian Glands

Beyond its role as a tear film surrogate, there is evidence to suggest that this compound may also interact directly with the meibomian glands. It is hypothesized that PFHO penetrates the glands and may help to dissolve the altered, viscous meibum that is characteristic of MGD. This could potentially improve the quality and flow of meibum, further contributing to the restoration of a healthy tear film lipid layer. Preclinical studies in rabbits have shown that PFHO can be detected in the meibomian glands for up to 24 hours after topical administration.

Conclusion

The mechanism of action of this compound in biological systems is primarily biophysical, centered on its ability to form a stable, anti-evaporative monolayer on the tear film. This action directly counteracts the excessive tear evaporation that is a hallmark of most cases of dry eye disease. Its unique properties, including low surface tension and chemical inertness, make it a well-suited and effective treatment for this condition. The quantitative data from both in vitro and clinical studies provide robust evidence for its efficacy in reducing tear evaporation and improving the clinical signs and symptoms of dry eye. Further research into its interaction with meibomian gland secretions may reveal additional therapeutic benefits. This guide provides a foundational understanding for researchers and drug development professionals working to advance the treatment of ocular surface diseases.

References

- 1. In Vitro Inhibition of Evaporation with this compound, an Eye Drop for Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Inhibition of Evaporation with this compound, an Eye Drop for Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. novaliq.com [novaliq.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of Perfluorohexyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexyloctane (PFHO), a semifluorinated alkane, is a compound of significant interest in the pharmaceutical and medical device sectors, particularly in ophthalmology. Its unique physicochemical properties make it an effective agent for the treatment of dry eye disease (DED) by forming a protective layer on the tear film to prevent evaporation.[1][2] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations to illustrate its mechanism of action and experimental workflows.

This compound is a sterile, clear, and colorless liquid.[3] It is a single-component, water-free, and preservative-free solution.[3] As a semifluorinated alkane, its structure consists of a perfluorinated hexyl chain and a hydrogenated octyl chain, giving it unique amphiphilic properties.[1] This structure allows it to be practically immiscible with water while being miscible with ethanol and most organic solvents.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Unit | Conditions |

| Molecular Formula | C₁₄H₁₇F₁₃ | - | - |

| Molecular Weight | 432.26 | g/mol | - |

| Appearance | Clear, colorless liquid | - | Room Temperature |

| Density | 1.331 | g/cm³ | 20°C |

| Boiling Point | 223 | °C | Atmospheric Pressure |

| Melting Point | -5.2 | °C | - |

Table 2: Physicochemical Properties Relevant to Ophthalmic Applications

| Property | Value | Unit | Conditions |

| Viscosity | 2.5 | mPa·s | 21.0°C |

| Surface Tension | 49.1 | mN/m | 21.0°C |

| Refractive Index | Similar to water | - | - |

| Water Solubility | Practically Insoluble | - | - |

| Vapor Pressure | Estimated to be low | mmHg | 25°C |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Density

The density of a liquid like this compound can be accurately determined using a digital densitometer.

-

Principle: A digital densitometer measures the oscillation frequency of a U-shaped borosilicate glass tube. The tube is filled with the sample liquid, and the frequency of oscillation is directly related to the density of the liquid.

-

Apparatus: A calibrated digital densitometer with temperature control.

-

Procedure:

-

Calibrate the densitometer with dry air and deionized water at the desired temperature (e.g., 20°C).

-

Inject a sufficient amount of this compound into the measurement cell of the densitometer, ensuring no air bubbles are present.

-

Allow the sample to equilibrate to the set temperature.

-

Record the density reading provided by the instrument.

-

Clean the measurement cell thoroughly with appropriate solvents (e.g., ethanol, followed by acetone) and dry completely before the next measurement.

-

Determination of Viscosity

The viscosity of this compound, particularly for ophthalmic use, can be determined using a rotational viscometer or a capillary viscometer, following USP general chapter <912> or <911>, respectively.

-

Principle (Rotational Viscometer): This method measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is proportional to the measured torque.

-

Apparatus: A calibrated rotational viscometer with a suitable spindle and a temperature-controlled water bath.

-

Procedure:

-

Place a known volume of this compound in the sample container.

-

Immerse the appropriate spindle into the liquid up to the marked level.

-

Allow the sample to reach the desired temperature (e.g., 21°C) by equilibrating in the water bath.

-

Set the rotational speed of the spindle and start the measurement.

-

Record the viscosity reading in millipascal-seconds (mPa·s) once the reading has stabilized.

-

Perform measurements at different shear rates to assess the Newtonian or non-Newtonian behavior of the liquid.

-

Determination of Surface Tension

The surface tension of this compound can be measured using a tensiometer with either the Wilhelmy plate method or the Du Noüy ring method.

-

Principle (Wilhelmy Plate Method): A thin platinum plate is suspended from a balance and brought into contact with the liquid surface. The force required to pull the plate from the surface is measured, and this force is directly related to the surface tension of the liquid.

-

Apparatus: A tensiometer equipped with a Wilhelmy plate, a sensitive microbalance, and a temperature-controlled sample stage.

-

Procedure:

-

Ensure the platinum plate is thoroughly cleaned with a suitable solvent and flamed to remove any organic contaminants.

-

Place the this compound sample in the sample vessel on the temperature-controlled stage and allow it to reach the desired temperature (e.g., 21°C).

-

Lower the plate until it just touches the surface of the liquid.

-

The instrument will then measure the force exerted on the plate by the liquid meniscus.

-

The surface tension is calculated from this force and the wetted perimeter of the plate.

-

Record the surface tension value in millinewtons per meter (mN/m).

-

Determination of Vapor Pressure

The vapor pressure of this compound can be determined using a method based on ASTM D323 (Reid Vapor Pressure Method) or a static vapor pressure apparatus.

-

Principle (Static Method): A small amount of the liquid is introduced into a vacuum-sealed container of known volume. The container is heated to a specific temperature, and the pressure exerted by the vapor in equilibrium with the liquid is measured.

-

Apparatus: A static vapor pressure apparatus consisting of a sample chamber, a vacuum pump, a pressure transducer, and a temperature-controlled bath.

-

Procedure:

-

Introduce a precise amount of this compound into the sample chamber.

-

Evacuate the chamber to remove any air.

-

Heat the sample chamber to the desired temperature (e.g., 25°C) using the temperature-controlled bath.

-

Allow the system to reach equilibrium, where the pressure reading stabilizes.

-

Record the vapor pressure reading from the pressure transducer.

-

Repeat the measurement at different temperatures to obtain a vapor pressure curve.

-

Alternatively, the vapor pressure can be estimated using the Clausius-Clapeyron equation if the boiling point at a given pressure and the enthalpy of vaporization are known.

Visualizations

Mechanism of Action on the Tear Film

This compound's primary mechanism of action in treating dry eye disease is its ability to form a stable, thin layer on the surface of the tear film, thereby reducing the evaporation of the aqueous layer. This is facilitated by its unique amphiphilic nature, with the perfluorinated chain being lipophobic and the hydrocarbon chain being lipophilic.

Experimental Workflow for Surface Tension Measurement

The following diagram illustrates the logical workflow for determining the surface tension of this compound using the Wilhelmy plate method.

Conclusion

The distinct physicochemical characteristics of this compound, particularly its density, viscosity, and low surface tension, are fundamental to its function as an effective ophthalmic solution for dry eye disease. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in drug development, enabling a deeper understanding and further exploration of this and similar semifluorinated alkane compounds. The standardized methodologies ensure the reproducibility and accuracy of future studies on the physicochemical properties of this compound.

References

CAS number and molecular formula of Perfluorohexyloctane

An In-Depth Technical Guide to Perfluorohexyloctane

Introduction

This compound is a semifluorinated alkane (SFA) recently approved for the treatment of the signs and symptoms of dry eye disease (DED).[1][2] Marketed under brand names like Miebo® in the United States and NovaTears® or EvoTears® in other regions, it is a first-in-class, water-free, and preservative-free ophthalmic solution that directly targets excessive tear evaporation, a primary cause of DED, particularly in patients with Meibomian Gland Dysfunction (MGD).[2][3][4]

Structurally, this compound is a diblock molecule composed of a perfluorinated hexyl chain and a hydrogenated octyl (hydrocarbon) chain. This unique amphiphilic and amphi-solvophobic nature imparts specific physicochemical properties, such as low surface tension and an ability to form a stable monolayer at an air-liquid interface, which are central to its therapeutic action. Unlike most DED treatments that aim to increase tear production or reduce inflammation, this compound acts as a surrogate for the deficient lipid layer of the tear film, effectively reducing the rate of tear evaporation.

Chemical and Physical Properties

This compound is an inert, colorless, non-aqueous liquid. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 133331-77-8 | |

| Molecular Formula | C₁₄H₁₇F₁₃ | |

| Molecular Weight | 432.27 g/mol | |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradecane | |

| Synonyms | F6H8, NOV03, 1-(Perfluorohexyl)octane | |

| Appearance | Colorless liquid | |

| Density | 1.331 g/cm³ at 20 °C | |

| Boiling Point | 223 °C | |

| Melting Point | -5.2 °C | |

| Solubility | Sparingly soluble in Ethanol (1-10 mg/mL). Immiscible with water. | |

| Refractive Index | Similar to water |

Synthesis Overview

A novel synthesis method for this compound involves a visible light-catalyzed olefin hydroalkylation reaction. This process utilizes perfluorohexyl iodoalkane and 1-octene as starting materials. A key innovation in this method is the substitution of expensive silane reagents with more economical tertiary amines (e.g., triethylamine) as iodine atom abstracting agents, and a catalytic amount of a solid mercaptan as a hydrogen atom donor, which minimizes byproduct formation. The reaction is initiated by an organic small-molecule photocatalyst under visible light, avoiding the need for expensive heavy metals like Ruthenium or Iridium. The process is suitable for large-scale production, potentially using flow chemistry techniques.

Another described two-step process involves:

-

Reacting Perfluorohexyl Iodide with 1-Octene in the presence of an initiator to form Perfluorohexyl Iodooctane.

-

Reacting the resulting Perfluorohexyl Iodooctane with a metal catalyst and a reducing agent to yield the final 1-Perfluorohexyloctane product.

Purification of the final product can be achieved through methods such as distillation or freeze crystallization.

Mechanism of Action

The primary mechanism of action of this compound in treating DED is physical, not pharmacological. It addresses the excessive evaporation of the aqueous layer of the tear film, a hallmark of evaporative DED and MGD.

Upon topical instillation into the eye, this compound leverages its low surface tension to spread rapidly and evenly across the ocular surface. Due to its amphiphilic properties, it forms a stable, thin monolayer at the air-liquid interface of the tear film. This layer acts as a surrogate for the natural, yet deficient, lipid layer of the tear film.

The key functions derived from this mechanism are:

-

Inhibition of Evaporation : The this compound monolayer serves as a barrier, significantly reducing the evaporation of the underlying aqueous tear layer. In vitro studies have shown that it can inhibit saline evaporation by approximately 80%.

-

Tear Film Stabilization : By preventing rapid evaporation, it stabilizes the entire tear film structure, leading to an increased tear film breakup time.

-

Ocular Surface Protection : It penetrates and interacts with the viscous meibum in dysfunctional meibomian glands. Furthermore, its high oxygen solubility allows for sufficient oxygen transport to the avascular cornea, which is essential for maintaining corneal health and promoting healing.

Clinical Development and Efficacy

This compound has been evaluated in several multicenter, randomized, controlled clinical trials. The pivotal Phase 3 studies, GOBI and MOJAVE, provided the primary efficacy and safety data supporting its FDA approval.

Experimental Protocol: GOBI and MOJAVE Phase 3 Trials

The GOBI and MOJAVE studies were similarly designed, randomized, multicenter, double-masked, saline-controlled trials to assess the efficacy and safety of this compound for DED associated with MGD.

-

Objective : To evaluate the efficacy and safety of this compound (100%, designated NOV03) compared to a hypotonic saline control for the treatment of signs and symptoms of DED with MGD.

-

Study Population : Adult patients (≥18 years) with a history of DED for at least 6 months, signs of MGD, and specific baseline scores for corneal staining and eye dryness.

-

Randomization and Blinding : Eligible subjects were randomized in a 1:1 ratio to receive either this compound or the saline control. Both investigators and subjects were masked to the treatment assignment.

-

Treatment Regimen : Patients were instructed to instill one drop of the assigned treatment in each eye four times daily (QID) for the duration of the study.

-

Study Duration and Assessments : The treatment period was 8 weeks (approximately 57 days). Efficacy and safety assessments were conducted at baseline and at follow-up visits on Day 15, Day 29, and Day 57.

-

Primary Efficacy Endpoints : The two primary endpoints, assessed at Week 8/Day 57, were:

-

Change from Baseline (CFB) in Total Corneal Fluorescein Staining (tCFS) : An objective sign of corneal damage, graded on a standardized scale.

-

Change from Baseline (CFB) in Eye Dryness Visual Analog Scale (VAS) Score : A subjective symptom score, where patients rate their eye dryness on a continuous scale.

-

References

Perfluorohexyloctane: A Comprehensive Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexyloctane (F6H8) is a semifluorinated alkane that has garnered significant attention in the pharmaceutical and medical device fields, particularly in ophthalmology.[1][2][3] Its unique physicochemical properties, including chemical and physiological inertness, low surface tension, and a refractive index similar to water, make it a valuable compound for various applications.[1][2] This technical guide provides an in-depth analysis of the solubility and stability of this compound in a range of solvents, offering critical data and experimental protocols for professionals in research and drug development.

Physicochemical Properties of this compound

This compound is a colorless, non-aqueous liquid with a molecular formula of C14H17F13 and a molecular weight of 432.26 g/mol . It is a semifluorinated alkane, meaning it contains both a perfluorinated carbon chain and a hydrogenated carbon chain. This structure imparts an amphiphilic nature to the molecule. A key characteristic of this compound is its inability to support microbial growth, which allows for preservative-free formulations.

Solubility of this compound

The solubility of a compound is a critical parameter in drug formulation and development. Understanding the solubility of this compound in various solvents is essential for creating stable and effective delivery systems.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various solvents.

| Solvent | Solubility | Observations |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (231.34 mM) | Requires sonication to dissolve. |

| Water | Practically immiscible | This compound and water do not mix. |

| Ethanol | Miscible | |

| Most Organic Solvents | Miscible | |

| Saline | - | Forms a monolayer at the air-liquid interface. |

| PEG300, Tween-80, Saline (40:5:45 with 10% DMSO) | ≥ 2.5 mg/mL (5.78 mM) | Forms a clear solution. |

| 20% SBE-β-CD in Saline (with 10% DMSO) | ≥ 2.5 mg/mL (5.78 mM) | Forms a clear solution. |

| Corn Oil (with 10% DMSO) | ≥ 2.5 mg/mL (5.78 mM) | Forms a clear solution. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Test solvent (e.g., ethanol, isopropyl myristate, etc.)

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of this compound to a glass vial.

-

Add a known volume of the test solvent to the vial.

-

Seal the vial tightly.

-

Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vial for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vial to stand undisturbed to let undissolved solute settle.

-

Centrifuge the vial to further separate the undissolved solute.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculate the solubility of this compound in the test solvent based on the measured concentration and the dilution factor.

Stability of this compound

This compound is known for its high degree of chemical and thermal stability. It is considered physically, chemically, and physiologically inert.

General Stability Profile

-

Chemical Stability: this compound is highly resistant to chemical reactions due to the strength of the carbon-fluorine bonds. It is not metabolized by human liver microsomes in vitro.

-

Thermal Stability: The compound is resistant to thermal degradation.

-

Physiological Inertness: It is considered a physiologically inert substance.

-

Microbial Stability: As a non-aqueous liquid, it does not support microbial growth.

Experimental Protocol for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a given solvent under specific storage conditions.

Objective: To evaluate the chemical stability of this compound in a solvent over time at different temperatures.

Materials:

-

This compound solution in the test solvent

-

Stability chambers or incubators set to desired temperatures (e.g., 4 °C, 25 °C/60% RH, 40 °C/75% RH)

-

Glass vials with inert caps

-

HPLC or GC system with a validated stability-indicating method

-

pH meter (if applicable)

Procedure:

-

Prepare a solution of this compound in the test solvent at a known concentration.

-

Dispense the solution into multiple glass vials.

-

Seal the vials tightly.

-

Place the vials in the stability chambers at the specified temperature and humidity conditions.

-

At predetermined time points (e.g., 0, 1, 3, 6, 12 months), remove a set of vials from each storage condition.

-

Visually inspect the samples for any changes in appearance (e.g., color change, precipitation).

-

Measure the pH of the samples (if aqueous-based).

-

Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC or GC method. This method should be able to separate the parent compound from any potential degradation products.

-

Calculate the percentage of the initial this compound concentration remaining at each time point.

-

Identify and quantify any degradation products.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of this compound Properties

Caption: Key properties of this compound and their implications.

References

Perfluorohexyloctane: A Semifluorinated Alkane for Ophthalmic Drug Delivery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Perfluorohexyloctane (PFHO) is a semifluorinated alkane that has emerged as a novel therapeutic agent for the treatment of dry eye disease (DED).[1][2] Its unique physicochemical properties, including its amphiphilic nature, low surface tension, and ability to form a stable monolayer at the air-liquid interface, make it an effective agent for reducing tear evaporation, a primary cause of DED.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical characteristics, synthesis, mechanism of action, and the experimental protocols used to evaluate its efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of ophthalmology.

Physicochemical Properties of this compound

This compound is a clear, colorless, and odorless liquid with the chemical formula C14H17F13. It is a semifluorinated alkane, consisting of a perfluorinated hexyl chain and a hydrogenated octyl chain. This unique structure imparts both lipophobic and lipophilic properties to the molecule, making it slightly amphiphilic. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 432.26 g/mol | |

| Density | 1.331 g/cm³ at 20°C | |

| Boiling Point | 223 °C | |

| Melting Point | -5.2 °C | |

| Refractive Index | Similar to water | |

| Surface Tension | Low | |

| Water Solubility | Practically insoluble | |

| Vapor Pressure | Not available |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

A novel and efficient synthesis of this compound involves a visible light-catalyzed olefin hydroalkylation reaction. This method utilizes perfluorohexyl iodoalkane and 1-octene as starting materials.

Experimental Protocol

A general protocol for the synthesis of this compound is as follows:

-

Reaction Setup: In a suitable reaction vessel, combine perfluorohexyl iodoalkane and 1-octene in an organic solvent such as N,N-dimethylformamide, acetonitrile, tetrahydrofuran, or dichloromethane.

-

Addition of Reagents: Add a tertiary amine (e.g., triethylamine, tributylamine) as an iodine atom seizing agent and a catalytic amount of a solid, odorless mercaptan (e.g., triphenylsilanethiol, 2,5-dihydroxy-1,4-dithiane) as a hydrogen atom donor.

-

Photocatalysis: Introduce a small molecule dicyanobenzene derivative photocatalyst (e.g., 2,4,5,6-tetrakis(9-carbazolyl)-isophthalonitrile).

-

Reaction Conditions: Irradiate the reaction mixture with visible light and maintain the reaction for 8 to 20 hours.

-

Purification: After the reaction is complete, the crude product is purified by fractional distillation to yield pure this compound.

Mechanism of Action in Dry Eye Disease

The primary mechanism of action of this compound in treating DED is the formation of a stable, homogenous monolayer on the surface of the tear film. This layer acts as a barrier to reduce the evaporation of the aqueous layer of the tears, which is a major contributing factor to DED.

Key Efficacy Endpoints and Experimental Protocols

The efficacy of this compound in treating DED has been evaluated in numerous preclinical and clinical studies. Two key endpoints are the in vitro tear evaporation rate and corneal fluorescein staining.

In Vitro Tear Evaporation Rate

This experiment measures the ability of this compound to reduce the evaporation of an aqueous solution, simulating the tear film.

-

Preparation: A known volume of a saline solution (e.g., phosphate-buffered saline) is placed in a well of a microplate.

-

Application of PFHO: A specified volume of this compound is carefully layered on top of the saline solution.

-

Measurement: The plate is placed in a controlled environment (e.g., 35°C and 40% relative humidity), and the change in weight of the well is measured over time using a gravimetric method.

-

Calculation: The evaporation rate is calculated as the rate of weight loss per unit of surface area.

-

Comparison: The evaporation rate of saline with this compound is compared to that of saline alone and saline with other artificial tear solutions.

Corneal Fluorescein Staining

Corneal fluorescein staining is a clinical method used to assess the integrity of the corneal epithelium. Damage to the epithelium, a common sign of DED, is visualized by the uptake of fluorescein dye.

-

Instillation of Fluorescein: A sterile, single-use fluorescein strip is moistened with a sterile saline solution and gently touched to the inferior conjunctiva of the patient's eye.

-

Observation: After a few seconds, the patient is asked to blink several times to distribute the dye across the ocular surface.

-

Grading: Using a slit lamp with a cobalt blue filter, the cornea is examined for areas of fluorescein staining. The staining is typically graded using a standardized scale, such as the National Eye Institute (NEI) scale, which divides the cornea into five regions and scores the staining in each region from 0 (no staining) to 3 (severe staining).

-

Data Analysis: The total corneal fluorescein staining (tCFS) score is calculated by summing the scores from all regions. A reduction in the tCFS score over the course of treatment indicates an improvement in the health of the corneal epithelium.

Conclusion

This compound represents a significant advancement in the treatment of dry eye disease. Its unique properties as a semifluorinated alkane allow it to directly address the underlying issue of tear evaporation. The information provided in this technical guide, including its physicochemical properties, synthesis, mechanism of action, and key experimental protocols, offers a comprehensive resource for professionals in the field. Further research into the long-term effects and potential applications of this compound in ophthalmology is warranted and is expected to further solidify its role as a valuable therapeutic agent.

References

- 1. mdwiki.org [mdwiki.org]

- 2. Frontiers | Deciphering the Action of this compound Eye Drops to Reduce Ocular Discomfort and Pain [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Deciphering the Action of this compound Eye Drops to Reduce Ocular Discomfort and Pain - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Novel Ocular Therapy: An In-depth Technical Guide to the Early Research and Discovery of Perfluorohexyloctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexyloctane (F6H8) has recently emerged as a first-in-class therapeutic agent for the treatment of dry eye disease (DED), marketed under trade names such as Miebo™, NovaTears®, and EvoTears®.[1][2] Its unique physicochemical properties, stemming from its structure as a semifluorinated alkane (SFA), allow it to effectively address the evaporative component of DED.[3][4] This technical guide delves into the foundational research and discovery of this compound and the broader class of SFAs, tracing their journey from initial synthesis to their eventual application in ophthalmology. The narrative highlights the key scientific milestones, experimental methodologies, and the evolution of understanding that paved the way for this innovative treatment.

Early Discovery and Synthesis of Semifluorinated Alkanes

The story of this compound begins not in the context of ophthalmology, but in the broader exploration of fluorine chemistry. The synthesis of semifluorinated alkanes was first reported in 1962 by G.V.D. Tiers.[5] However, these novel compounds remained largely a scientific curiosity for over two decades. It wasn't until 1984 that SFAs were "rediscovered" and systematically characterized by Rabolt, Russell, and Twieg, who recognized their unique nature as a chemical link between n-alkanes and perfluorocarbons. This rediscovery ignited interest in their unusual properties and potential applications.

General Synthesis Pathway

The early and subsequent synthesis of this compound and other SFAs has generally followed a two-step process. This involves the radical addition of a perfluoroalkyl iodide to an alkene, followed by a dehalogenation step. This fundamental pathway has been elaborated upon in various patents and publications, with modifications to improve yield and purity.

A general representation of this synthesis is as follows:

-

Radical Addition: A perfluoroalkyl iodide (e.g., perfluorohexyl iodide) is reacted with an alkene (e.g., 1-octene) in the presence of an initiator to form an iodinated intermediate.

-

Dehalogenation: The resulting perfluoroalkyl iodooctane is then treated with a reducing agent, such as zinc powder and hydrochloric acid, to remove the iodine and yield the final semifluorinated alkane.

Experimental Protocols

Synthesis of 1-Perfluorohexyloctane (F6H8)

Step 1: Synthesis of Perfluorohexyl Iodooctane

-

Reactants: Perfluorohexyl Iodide and 1-Octene.

-

Initiator: A suitable radical initiator is used.

-

Solvent: The reaction is typically carried out in a suitable solvent or a mixture thereof.

-

Procedure: Perfluorohexyl Iodide is reacted with 1-Octene in the presence of the initiator. The reaction mixture is maintained at a controlled temperature to facilitate the radical addition. The progress of the reaction is monitored until completion.

Step 2: Dehalogenation to 1-Perfluorohexyloctane

-

Reactant: Perfluorohexyl Iodooctane from Step 1.

-

Reagents: A suitable metal catalyst and a reducing agent (e.g., Zinc powder and a proton source like HCl).

-

Solvent: An appropriate solvent or solvent mixture is used.

-

Procedure: The Perfluorohexyl Iodooctane is reacted with the metal catalyst and reducing agent. The reaction is stirred at a controlled temperature until the dehalogenation is complete. The crude product is then isolated.

Purification Protocols

Early and subsequent purification of this compound has employed various techniques to achieve high purity, which is crucial for biomedical applications. These methods include:

-

Distillation: Fractional distillation, including spinning band high-vacuum distillation, is used to separate the desired product from unreacted starting materials and byproducts.

-

Freeze Crystallization: This technique involves dissolving the crude this compound in a suitable solvent at ambient temperature, followed by cooling to a temperature range of -5°C to -75°C to crystallize the pure compound, which is then isolated.

-

Chromatography: Gas chromatography has been used for the analysis and purification of SFAs.

Data Presentation: Physicochemical Properties

The unique properties of this compound stem from its diblock structure, comprising a perfluorinated hexyl chain and a hydrogenated octyl chain. This imparts both lipophilic and lipophobic characteristics to the molecule. The following tables summarize the key physicochemical properties of this compound based on available data.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₇F₁₃ | |

| Molecular Weight | 432.26 g/mol | |

| Appearance | Colorless liquid | |

| Density | ~1.35 g/cm³ | |

| Refractive Index | Similar to water | |

| Surface Tension | Low |

| Solubility Profile | Observation | Reference |

| Water | Insoluble | |

| Hydrocarbons | Soluble | |

| Perfluorocarbons | Soluble | |

| Silicone Oils | Soluble |

Mandatory Visualization

Synthesis Workflow for this compound

The following diagram illustrates the general two-step synthesis process for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Semifluorinated alkanes A new class of compounds with outstanding properties for use in ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Semifluorinated Alkanes as New Drug Carriers-An Overview of Potential Medical and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Perfluorohexyloctane in Ophthalmology for Dry Eye Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexyloctane (PFHO) is a novel, water-free, and preservative-free ophthalmic solution designed for the treatment of dry eye disease (DED), particularly in cases associated with Meibomian gland dysfunction (MGD).[1][2][3] Marketed as Miebo® in the United States, this first-in-class semifluorinated alkane addresses a key factor in the pathophysiology of DED: excessive tear evaporation.[1][4] PFHO works by forming a monolayer on the surface of the tear film, effectively acting as a substitute for the deficient lipid layer and thereby reducing the rate of tear evaporation. This mechanism helps to stabilize the tear film, leading to an improvement in both the signs and symptoms of DED.

These application notes provide a comprehensive overview of the use of this compound in ophthalmology, including its mechanism of action, clinical efficacy data, and detailed protocols for key experiments relevant to the study of this compound.

Mechanism of Action

This compound is a semifluorinated alkane that is physically, chemically, and physiologically inert. Its unique properties, including low surface tension, allow it to spread rapidly across the ocular surface. The primary mechanism of action is the formation of a monolayer at the air-liquid interface of the tear film. This layer mimics the function of the natural tear film's lipid layer, which is often compromised in patients with MGD, a leading cause of evaporative dry eye. By creating this barrier, PFHO significantly reduces the evaporation of the aqueous layer of the tears. This stabilization of the tear film is believed to reduce hyperosmolarity and inflammation of the ocular surface, promoting healing and providing symptomatic relief.

In addition to its anti-evaporative effects, it has been suggested that this compound may also penetrate the meibomian glands and interact with and dissolve altered, viscous meibum.

Clinical Efficacy

The efficacy of this compound has been demonstrated in several clinical trials, most notably the pivotal Phase 3 studies, GOBI and MOJAVE. These multicenter, randomized, double-masked, saline-controlled studies evaluated PFHO in patients with DED and clinical signs of MGD.

Quantitative Data from Pooled Phase 3 Trials (GOBI & MOJAVE)

The following tables summarize the key efficacy endpoints from a pooled analysis of the GOBI and MOJAVE trials. Patients were treated with either this compound or a hypotonic saline (0.6%) control, with one drop administered four times daily for 8 weeks.

Table 1: Change from Baseline in Total Corneal Fluorescein Staining (tCFS) at Week 8

| Treatment Group | N | Baseline Mean tCFS (SD) | LS Mean Change from Baseline (SE) | LS Mean Treatment Difference (95% CI) | p-value |

| This compound | 614 | 5.1 (2.2) | -2.2 (0.10) | -1.1 (-1.41, -0.79) | <0.0001 |

| Hypotonic Saline | 603 | 5.1 (2.3) | -1.1 (0.10) |

tCFS was graded on the National Eye Institute (NEI) scale of 0-15, where a lower score indicates improvement.

Table 2: Change from Baseline in Eye Dryness Visual Analog Scale (VAS) Score at Week 8

| Treatment Group | N | Baseline Mean VAS (SD) | LS Mean Change from Baseline (SE) | LS Mean Treatment Difference (95% CI) | p-value |

| This compound | 614 | 67.2 (19.4) | -28.9 (0.95) | -9.0 (-11.90, -6.00) | <0.0001 |

| Hypotonic Saline | 603 | 66.0 (19.3) | -19.9 (0.96) |

Eye dryness was rated on a 0-100 visual analog scale, where a lower score indicates improvement.

Long-Term Safety and Efficacy (KALAHARI Study)

The KALAHARI study, an open-label extension of the GOBI trial, demonstrated that the improvements in signs and symptoms of DED were maintained for up to 52 weeks with continued use of this compound. The treatment was found to be safe and well-tolerated over the long term.

Safety Profile

This compound has a favorable safety and tolerability profile. The most common adverse event reported in clinical trials was blurred vision, which was typically mild and transient. In the pooled analysis of the GOBI and MOJAVE studies, blurred vision was reported in 2.1% of patients receiving this compound.

Experimental Protocols

In Vitro Evaporation Rate Assay

This protocol is based on the gravimetric method used to assess the anti-evaporative properties of this compound.

Objective: To measure the rate of evaporation of an aqueous solution with and without a surface layer of this compound.

Materials:

-

Analytical balance (readable to 0.0001 g)

-

Small, shallow containers (e.g., petri dishes)

-

Phosphate-buffered saline (PBS)

-

This compound ophthalmic solution

-

Controlled environment chamber (optional, to maintain constant temperature and humidity)

Procedure:

-

Place a known volume (e.g., 1 mL) of PBS into a pre-weighed container.

-

Record the initial weight of the container with PBS.

-

For the experimental group, carefully layer a known volume (e.g., 50-100 µL) of this compound onto the surface of the PBS. For the control group, no layer is added.

-

Place the containers on the analytical balance (or in a controlled environment) and record the weight at regular intervals (e.g., every 10 minutes) over a set period (e.g., 100 minutes).

-

Calculate the rate of evaporation by determining the change in weight over time. The evaporation rate can be expressed as mass per unit of time (e.g., mg/min).

-

Compare the evaporation rates of the control and experimental groups to determine the percentage inhibition of evaporation by this compound.

Clinical Assessment of Corneal Staining

This protocol outlines the procedure for assessing total corneal fluorescein staining (tCFS) as conducted in the GOBI and MOJAVE trials.

Objective: To quantify the degree of corneal epithelial damage.

Materials:

-

Sterile, single-use fluorescein sodium ophthalmic strips

-

Preservative-free saline

-

Slit-lamp biomicroscope with a cobalt blue filter and a yellow barrier filter (Wratten #12 or equivalent)

Procedure:

-

Moisten the fluorescein strip with a single drop of preservative-free saline. Avoid over-saturating the strip.

-

Gently touch the moistened strip to the inferior palpebral conjunctiva, avoiding contact with the cornea.

-

Instruct the patient to blink several times to distribute the fluorescein dye evenly across the ocular surface.

-

After a standardized time interval (e.g., 1-3 minutes) post-instillation, examine the cornea using the slit-lamp with the cobalt blue and yellow filters.

-

Grade the cornea in five distinct regions (central, superior, inferior, nasal, and temporal) using the National Eye Institute (NEI) scale (0-3 for each region).

-

0: No staining

-

1: Mild, scattered punctate staining

-

2: Moderate, more diffuse punctate staining

-

3: Severe, confluent staining or corneal ulceration

-

-

The tCFS score is the sum of the scores from the five regions, with a total possible score of 15.

Clinical Assessment of Eye Dryness Symptoms

This protocol describes the use of a Visual Analog Scale (VAS) to measure the subjective symptom of eye dryness.

Objective: To quantify the patient's perception of eye dryness.

Materials:

-

A 100-mm horizontal line printed on paper or a digital interface.

-

The line is anchored at the left end with "no discomfort" and at the right end with "maximum discomfort".

Procedure:

-

Provide the patient with the VAS and the following instructions: "Please place a vertical mark on the line to indicate the level of eye dryness you are currently experiencing. The left end of the line represents no dryness at all, and the right end represents the most severe dryness you can imagine."

-

The score is determined by measuring the distance in millimeters from the left end of the line to the patient's mark.

-

This assessment should be conducted in a consistent manner at each study visit to ensure reliability.

Conclusion

This compound represents a significant advancement in the treatment of dry eye disease, offering a novel mechanism of action that directly addresses excessive tear evaporation. Its demonstrated efficacy in improving both the signs and symptoms of DED, coupled with a favorable safety profile, makes it a valuable therapeutic option for patients, particularly those with Meibomian gland dysfunction. The protocols outlined in these application notes provide a framework for the preclinical and clinical evaluation of this and similar ophthalmic compounds.

References

Application Notes and Protocols for the Quantification of Perfluorohexyloctane in Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexyloctane (PFHO), a semifluorinated alkane (F6H8), is a novel therapeutic agent primarily used in ophthalmology for the treatment of dry eye disease.[1] Its unique physical and chemical properties, including high gas solubility and low surface tension, allow it to form a stable, thin layer on the tear film, reducing evaporation.[1] Understanding the distribution and concentration of this compound in ocular and other tissues is crucial for preclinical and clinical drug development, enabling the assessment of its pharmacokinetic profile, efficacy, and safety.

General Workflow for this compound Quantification in Tissues

The overall process for determining the concentration of this compound in tissue samples involves several key stages, from sample collection to data analysis. Each step must be carefully controlled to ensure the accuracy and reliability of the results.

References

Application Notes and Protocols for In Vitro Studies with Perfluorohexyloctane (F6H8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexyloctane (F6H8) is a semifluorinated alkane approved for the treatment of dry eye disease (DED).[1][2] It is a single-component, water-free, and preservative-free ophthalmic solution.[3] The primary mechanism of action of F6H8 is the formation of a monolayer at the air-liquid interface of the tear film, which helps to reduce tear evaporation.[4][5] This action is particularly beneficial in evaporative dry eye, often associated with Meibomian Gland Dysfunction (MGD). By stabilizing the lipid layer of the tear film, F6H8 helps to break the vicious cycle of tear hyperosmolarity and inflammation that characterizes DED.

These application notes provide detailed protocols for key in vitro experiments to evaluate the biophysical and cellular effects of F6H8 on the ocular surface.

Application Note 1: Assessment of Evaporation Inhibition

A primary function of this compound is to reduce tear evaporation. This can be quantified in vitro using a gravimetric assay to measure the rate of evaporation from a saline solution.

Data Presentation: In Vitro Evaporation Rate of Saline with this compound

| Condition | Temperature (°C) | Evaporation Rate (µm/min) (Mean ± SEM) | Inhibition of Evaporation (%) | Reference |

| PBS alone | 25 | 4.06 ± 0.06 | N/A | |

| F6H8 alone | 25 | 0.137 ± 0.004 | N/A | |

| 100 µL F6H8 over PBS | 25 | Not specified | 81% | |

| PBS alone | 35 | Not specified | N/A | |

| 11 µL F6H8 over PBS | 35 | Not specified | 28% | |

| 100 µL F6H8 over PBS | 35 | Not specified | 88% | |

| Human Meibum over PBS | 35 | Not specified | 8% | |

| 11 µL F6H8 + Meibum over PBS | 35 | Not specified | 34% | |

| Saline alone | Not specified | Not specified | N/A | |

| F6H8 over Saline | Not specified | Not specified | 84% |

Experimental Protocol: In Vitro Gravimetric Evaporation Rate Assay

Objective: To determine the effect of this compound on the rate of evaporation of an aqueous solution in vitro.

Materials:

-

This compound (F6H8)

-

Phosphate-buffered saline (PBS) or physiological saline

-

Artificial tears (for comparison)

-

Human meibum (optional, for comparison)

-

Small, cylindrical, flat-bottomed containers (e.g., weighing dishes)

-

Analytical balance with a draft shield (readable to at least 0.1 mg)

-

Temperature-controlled environment (e.g., incubator or water bath-controlled aluminum block)

-

Pipettes

Procedure:

-

Environmental Control: Set the temperature-controlled environment to the desired temperature (e.g., 25°C or 35°C). Allow the environment to equilibrate.

-

Sample Preparation:

-

For baseline measurements, add a known volume (e.g., 1 mL) of PBS or saline to a pre-weighed container.

-

For test conditions, add a known volume of PBS or saline to a pre-weighed container. Then, carefully layer a specified volume of F6H8 (e.g., 11 µL for a single drop or 100 µL) on top of the aqueous solution.

-

Prepare separate containers for each condition to be tested (e.g., PBS alone, F6H8 over PBS, artificial tears over PBS).

-

-

Gravimetric Measurement:

-

Immediately after sample preparation, place the container on the analytical balance and record the initial weight.

-

Record the weight of the container at regular intervals (e.g., every 5 or 10 minutes) for a set duration (e.g., 60-120 minutes).

-

-

Calculation of Evaporation Rate:

-

Calculate the weight loss at each time point by subtracting the current weight from the initial weight.

-

Convert the weight loss (in mg) to volume loss (in µL), assuming the density of the evaporated liquid is approximately 1 g/cm³.

-

Calculate the evaporation rate by plotting the cumulative volume loss against time and determining the slope of the linear portion of the graph.

-

Normalize the evaporation rate to the surface area of the liquid in the container to express the rate in µm/min.

-

-

Data Analysis:

-

Compare the evaporation rates of the different conditions.

-

Calculate the percentage inhibition of evaporation for each test condition relative to the control (PBS or saline alone) using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] * 100

-

Application Note 2: Evaluation of Cytotoxicity on Ocular Surface Cells

It is crucial to ensure that any topical ophthalmic solution is not toxic to the cells of the ocular surface. In vitro cytotoxicity assays using human corneal epithelial cells or meibomian gland epithelial cells are valuable tools for this assessment.

Experimental Protocol: Cell Viability (MTT) Assay

Objective: To assess the potential cytotoxicity of this compound on cultured human ocular surface cells.

Materials:

-

Human corneal epithelial cells (HCEC) or human meibomian gland epithelial cells (HMGEC)

-

Appropriate cell culture medium and supplements

-

This compound (F6H8)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Positive control for cytotoxicity (e.g., 0.1% Triton X-100)

-

Negative control (cell culture medium)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture HCEC or HMGEC to approximately 80% confluency.

-

Trypsinize and seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Treatment:

-

Prepare different concentrations of F6H8. As F6H8 is not water-soluble, it can be added directly to the cell culture medium and vortexed to create a suspension, or a suitable solvent can be used (with appropriate solvent controls).

-

Remove the culture medium from the wells and replace it with the medium containing the various concentrations of F6H8, the positive control, or the negative control.

-

Incubate for a relevant exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently agitate the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium and MTT solution only) from the absorbance of the sample wells.

-

Calculate the percentage of cell viability for each treatment condition relative to the negative control (untreated cells) using the formula: % Cell Viability = (Absorbance_sample / Absorbance_control) * 100

-

Plot the percentage of cell viability against the concentration of F6H8 to determine the cytotoxic potential.

-

Application Note 3: Investigation of Anti-Inflammatory Effects (Potential Application)

Rationale: Dry eye disease is characterized by ocular surface inflammation. By preventing tear evaporation and subsequent hyperosmolarity, F6H8 may indirectly reduce the inflammatory response. Direct in vitro investigation of the anti-inflammatory properties of F6H8 on ocular surface cells is a potential area of research, although specific data is currently limited.

Experimental Protocol: Cytokine Measurement by ELISA

Objective: To investigate the effect of this compound on the production of pro-inflammatory cytokines by human corneal epithelial cells.

Materials:

-

Human corneal epithelial cells (HCEC)

-